4-Chloro-3-nitrophenol
Overview
Description
4-Chloro-3-nitrophenol is an aromatic compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol . It is a chloronitrophenol, widely used as an important building block for the synthesis of dyes, drugs, explosives, and pesticides . This compound is characterized by the presence of both a chloro and a nitro group attached to a phenol ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-nitrophenol can be synthesized through the nitration of 4-chlorophenolThe reaction conditions typically include a controlled temperature and the presence of a catalyst to facilitate the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound involves the basic hydrolysis of 4-chloronitrobenzene. The process includes the concentration of the reaction medium, acidification to obtain the compound from its salt, liquid/liquid decantation to remove the aqueous phase, and crystallization of the product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrophenol undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group makes the benzene ring especially susceptible to nucleophilic aromatic substitution.
Reduction: Reduction of this compound can lead to the formation of 4-chloroaniline.
Common Reagents and Conditions
Nitration: Nitric acid is commonly used as the nitrating agent.
Reduction: Iron metal is often used as a reducing agent in the reduction of nitro groups to amines.
Major Products Formed
4-Nitrophenol: Formed through nucleophilic aromatic substitution.
4-Chloroaniline: Formed through the reduction of this compound.
Scientific Research Applications
4-Chloro-3-nitrophenol is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitrophenol involves its interaction with specific molecular targets and pathways. One of the key mechanisms is nucleophilic aromatic substitution, where the nitro group enhances the susceptibility of the aromatic ring to nucleophilic attack . Additionally, the compound can undergo electrophilic substitution reactions, further contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the chloro group.
4-Chloro-2-nitrophenol: Similar but with the nitro group in a different position.
4-Amino-3-nitrophenol: Contains an amino group instead of a chloro group.
Uniqueness
4-Chloro-3-nitrophenol is unique due to the presence of both chloro and nitro groups on the phenol ring, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in various synthetic pathways and applications .
Properties
IUPAC Name |
4-chloro-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIKCULGDIZNDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209863 | |
Record name | Phenol, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-78-6 | |
Record name | 4-Chloro-3-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-chloro-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 610-78-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-chloro-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the standard molar enthalpy of formation for 4-Chloro-3-nitrophenol in the gaseous phase?
A1: The standard molar enthalpy of formation for this compound in the gaseous phase (Δf) at T = 298.15 K is -(108.8 ± 3.7) kJ·mol-1 []. This value was determined by combining experimental measurements of enthalpy of formation in the solid phase, enthalpy of fusion, and enthalpy of sublimation.
Q2: Can microorganisms degrade this compound?
A2: Yes, research has shown that the bacterium Pseudomonas sp. JHN can degrade this compound. This degradation process involves the formation of a novel intermediate compound, 4-chlororesorcinol [].
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